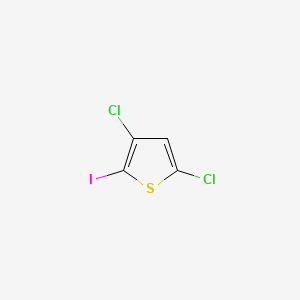
3,5-Dichloro-2-iodothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-iodothiophene is a heterocyclic compound belonging to the thiophene family. This compound is characterized by the presence of chlorine and iodine atoms attached to the thiophene ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-iodothiophene typically involves halogenation reactions. One common method is the iodination of 3,5-dichlorothiophene using iodine or N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimized halogenation processes with efficient catalysts and solvents to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.
Major Products Formed:
- Substituted thiophenes with various functional groups.
- Complex organic molecules with extended conjugation and unique electronic properties.
Applications De Recherche Scientifique
3,5-Dichloro-2-iodothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials for electronic and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-iodothiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
3,5-Dichlorothiophene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodothiophene: Contains only the iodine atom, offering different reactivity and applications.
3,5-Dibromothiophene: Similar structure but with bromine atoms, leading to different chemical properties and reactivity.
Uniqueness: 3,5-Dichloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for versatile chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C4HCl2IS |
|---|---|
Poids moléculaire |
278.93 g/mol |
Nom IUPAC |
3,5-dichloro-2-iodothiophene |
InChI |
InChI=1S/C4HCl2IS/c5-2-1-3(6)8-4(2)7/h1H |
Clé InChI |
INFLHEUKUIDXJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


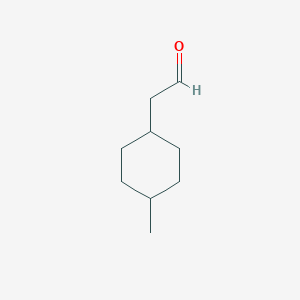
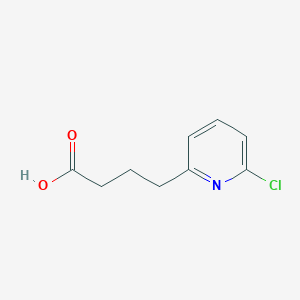
![3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B13549443.png)
![[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)

aminehydrochloride](/img/structure/B13549462.png)
![1-{[(4S)-1-[(2R)-3-cyclohexyl-2-methylpropanoyl]-4-hydroxy-3,3-dimethylpiperidin-4-yl]methyl}-4-(2-fluorophenyl)-N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B13549465.png)
![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)
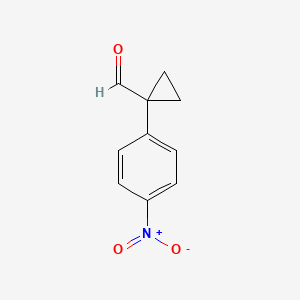
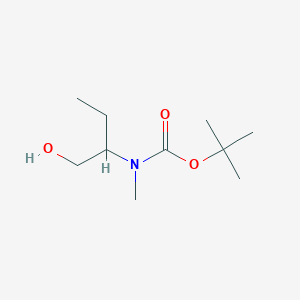
![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)
